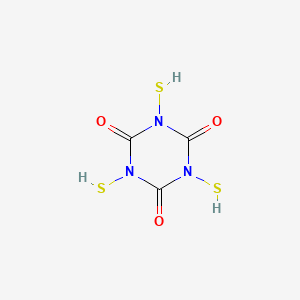![molecular formula C9H15NPb B14270131 2-[(Trimethylplumbyl)methyl]pyridine CAS No. 185255-31-6](/img/structure/B14270131.png)
2-[(Trimethylplumbyl)methyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Trimethylplumbyl)methyl]pyridine is an organometallic compound that features a pyridine ring substituted with a trimethylplumbyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethylplumbyl)methyl]pyridine typically involves the reaction of pyridine with trimethylplumbyl chloride in the presence of a base. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyridine ring attacks the lead center of the trimethylplumbyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Continuous flow reactors could be employed to enhance reaction efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Trimethylplumbyl)methyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other oxidation products.
Reduction: Reduction reactions can convert the lead center to a lower oxidation state.
Substitution: The trimethylplumbyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides, alkylating agents, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Applications De Recherche Scientifique
2-[(Trimethylplumbyl)methyl]pyridine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential toxicity and biological activity.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, such as lead-based semiconductors and other electronic components.
Mécanisme D'action
The mechanism of action of 2-[(Trimethylplumbyl)methyl]pyridine involves its interaction with molecular targets through its lead center. The compound can form coordination complexes with various ligands, influencing biochemical pathways and catalytic processes. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylpyridine: A simpler analog without the trimethylplumbyl group.
2-(Trimethylsilyl)methylpyridine: Similar structure but with a silicon atom instead of lead.
2-(Trimethylgermyl)methylpyridine: Contains a germanium atom in place of lead.
Uniqueness
2-[(Trimethylplumbyl)methyl]pyridine is unique due to the presence of the lead atom, which imparts distinct chemical properties compared to its silicon and germanium analogs. The lead center can engage in different types of coordination chemistry and redox reactions, making it valuable for specific applications in materials science and catalysis.
Propriétés
Numéro CAS |
185255-31-6 |
|---|---|
Formule moléculaire |
C9H15NPb |
Poids moléculaire |
344 g/mol |
Nom IUPAC |
trimethyl(pyridin-2-ylmethyl)plumbane |
InChI |
InChI=1S/C6H6N.3CH3.Pb/c1-6-4-2-3-5-7-6;;;;/h2-5H,1H2;3*1H3; |
Clé InChI |
XDTGMLLGZWLZJU-UHFFFAOYSA-N |
SMILES canonique |
C[Pb](C)(C)CC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


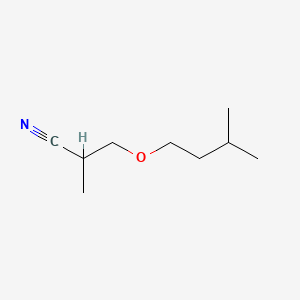
![2-{4-[(2-Ethoxyethyl)(prop-2-en-1-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14270059.png)

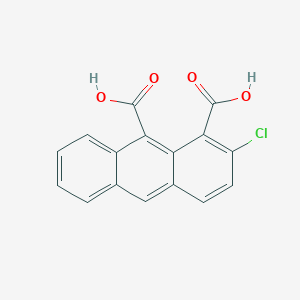
![2-{(E)-[(1-Tetradecyl-1H-imidazol-2-yl)methylidene]amino}ethan-1-ol](/img/structure/B14270067.png)
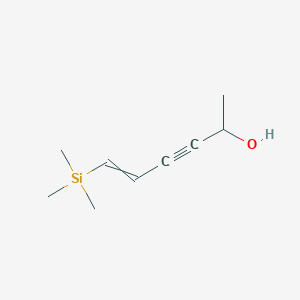
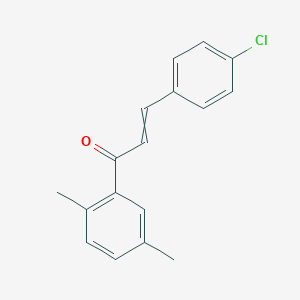

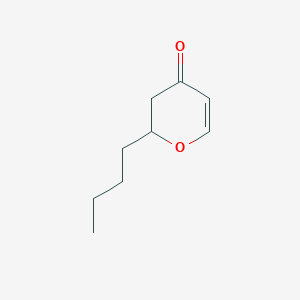

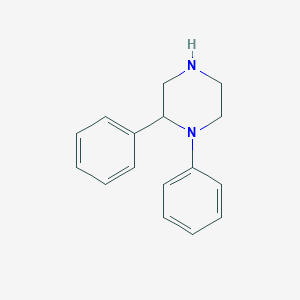
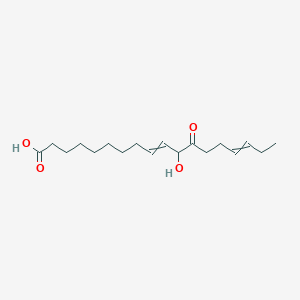
![Butyl[(1,3-dithian-2-yl)methyl]dimethylsilane](/img/structure/B14270102.png)
